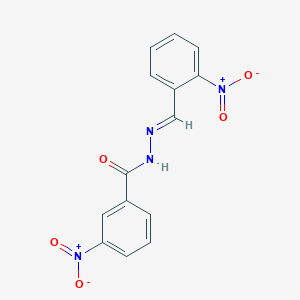![molecular formula C23H17BrClIN2O5 B11549871 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11549871.png)
4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is a complex organic compound that features a variety of functional groups, including bromine, chlorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid, which is then converted to its acetamide derivative.
Imination Reaction: The phenoxyacetamide intermediate undergoes an imination reaction with 4-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]-2-methoxyphenylamine to form the desired compound.
Final Coupling: The final step involves the coupling of the imine intermediate with 2-iodobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, chlorine, and iodine) makes this compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and imine functional groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenoxy)acetamide
- 2-Iodobenzoic acid
- 4-[(E)-{[2-(2-Bromo-4-chlorophenoxy)acetamido]imino}methyl]-2-methoxyphenylamine
Uniqueness
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modification and optimization in various research fields.
Properties
Molecular Formula |
C23H17BrClIN2O5 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H17BrClIN2O5/c1-31-21-10-14(6-8-20(21)33-23(30)16-4-2-3-5-18(16)26)12-27-28-22(29)13-32-19-9-7-15(25)11-17(19)24/h2-12H,13H2,1H3,(H,28,29)/b27-12+ |
InChI Key |
ZCKVPFDCNLRORF-KKMKTNMSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11549795.png)

![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11549800.png)
![N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11549802.png)
![2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11549815.png)
![3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11549827.png)
![N-{(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-butylaniline](/img/structure/B11549830.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11549836.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11549843.png)
![N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11549846.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11549847.png)

![2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11549861.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11549865.png)
